molecular formula C11H11NO B180775 4-Methoxynaphthalen-1-amine CAS No. 16430-99-2

4-Methoxynaphthalen-1-amine

Cat. No.: B180775
CAS No.: 16430-99-2
M. Wt: 173.21 g/mol
InChI Key: JVMUPDOMGALPOW-UHFFFAOYSA-N
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Description

4-Methoxynaphthalen-1-amine is an organic compound with the molecular formula C₁₁H₁₁NO. It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH₃) at the fourth position and an amine group (-NH₂) at the first position of the naphthalene ring. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxynaphthalen-1-amine typically involves the nitration of 4-methoxynaphthalene followed by reduction. The nitration process introduces a nitro group (-NO₂) at the desired position, which is then reduced to an amine group using reducing agents such as iron powder and hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the reduction process .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxynaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro precursor can be reduced to form the amine.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Methoxynaphthoquinone.

    Reduction: this compound from its nitro precursor.

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

4-Methoxynaphthalen-1-amine is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 4-Methoxynaphthalene
  • 1-Naphthylamine
  • 4-Methoxybenzylamine

Comparison: 4-Methoxynaphthalen-1-amine is unique due to the presence of both the methoxy and amine groups on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 4-methoxynaphthalene lacks the amine group, limiting its reactivity in certain contexts. Similarly, 1-naphthylamine lacks the methoxy group, affecting its solubility and interaction with biological targets .

Properties

IUPAC Name

4-methoxynaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMUPDOMGALPOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454284
Record name 4-methoxynaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16430-99-2
Record name 4-methoxynaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-amino-6-methoxyquinoxaline (Compound 18), SnCl2 being replaced by TiCl3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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